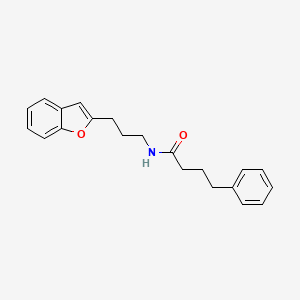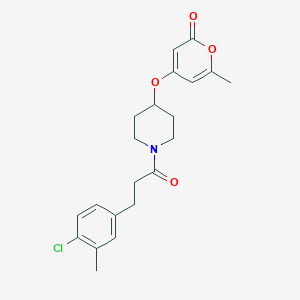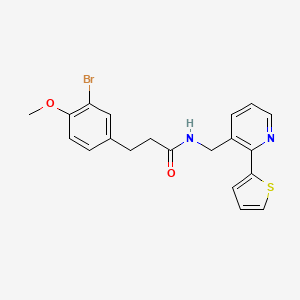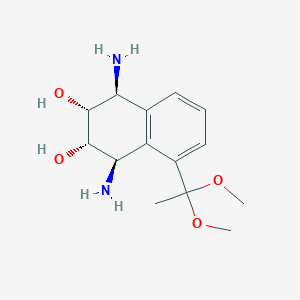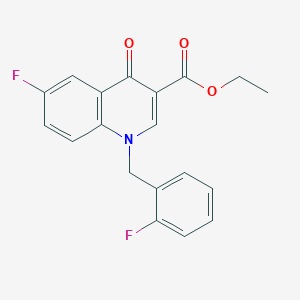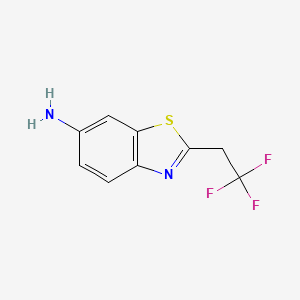![molecular formula C28H29N3O4S B2635210 N-(2-furylmethyl)-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113134-15-8](/img/structure/B2635210.png)
N-(2-furylmethyl)-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H29N3O4S and its molecular weight is 503.62. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Potential
A significant application of compounds structurally related to N-(2-furylmethyl)-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in their antimicrobial properties. For instance, research by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with a quinazolinone and 4-thiazolidinone clubbed structure for in vitro antibacterial and antifungal testing. These compounds showed promising results against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Synthesis and Pharmaceutical Application
The synthesis of quinazolinone derivatives has been widely explored due to their pharmaceutical relevance. Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a liquid-phase synthesis method for combinatorial libraries of new 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which are valuable for drug discovery (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Bioisosteric Replacements for Analgesic Properties
Bioisosteric replacements in quinazoline derivatives have been studied to enhance their analgesic properties. Ukrainets, Mospanova, and Davidenko (2016) synthesized a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that specific isosteric replacements can significantly improve analgesic activity (Ukrainets, Mospanova, & Davidenko, 2016).
Anti-inflammatory and Anticonvulsant Activities
Further, quinazolinone derivatives have been synthesized to evaluate their anti-inflammatory and anticonvulsant activities. Rajasekaran, Rajamanickam, and Darlinquine (2011) synthesized a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives, finding that certain compounds exhibited significant anti-inflammatory and analgesic activities (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Potential in Cancer Research
In cancer research, the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives has shown potential. Bu, Deady, Finlay, Baguley, and Denny (2001) prepared a series of these derivatives with cationic side chains, demonstrating substantial growth delays in in vivo colon tumors, indicating their potential as anticancer agents (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-18(2)12-13-31-27(34)23-11-10-21(26(33)29-16-22-5-4-14-35-22)15-24(23)30-28(31)36-17-25(32)20-8-6-19(3)7-9-20/h4-11,14-15,18H,12-13,16-17H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBVTLDOOSFMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2635127.png)
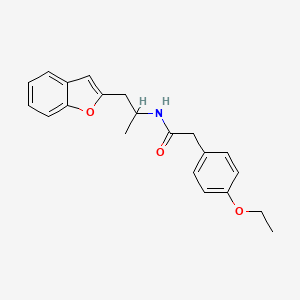
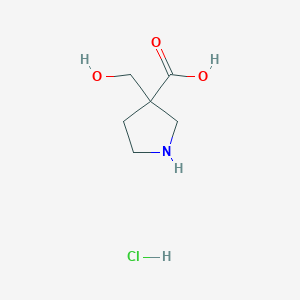
![2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2635131.png)


